1-Bromo-2,3-difluoro-4-(trichloromethoxy)benzene is an organic compound classified as an aryl halide. It possesses a molecular formula of and a molecular weight of approximately 326.3 g/mol. This compound is characterized by the presence of bromine, fluorine, and trichloromethoxy groups attached to a benzene ring, which significantly influences its chemical behavior and reactivity. The compound is primarily utilized in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals.
The synthesis of 1-Bromo-2,3-difluoro-4-(trichloromethoxy)benzene can be achieved through several methods:
The synthesis often requires careful control of reaction conditions to minimize by-products and maximize yield. Reaction times can vary based on the specific conditions used, with typical durations ranging from several hours to overnight.
The molecular structure of 1-Bromo-2,3-difluoro-4-(trichloromethoxy)benzene can be represented using various structural formulas:
InChI=1S/C7H2BrCl3F2O/c8-3-1-2-4(6(13)5(3)12)14-7(9,10)11/h1-2H
C1=CC(=C(C(=C1OC(Cl)(Cl)Cl)F)F)Br
These representations highlight the arrangement of atoms within the molecule, including the positions of halogen substituents on the benzene ring.
1-Bromo-2,3-difluoro-4-(trichloromethoxy)benzene is versatile in chemical reactions:
These reactions often require specific conditions such as temperature control, solvent choice, and catalyst presence to achieve optimal yields and selectivity.
The mechanism of action for 1-Bromo-2,3-difluoro-4-(trichloromethoxy)benzene primarily involves its interactions in biochemical pathways:
The specific outcomes of these interactions depend on various factors including concentration, reaction conditions, and the presence of other substrates.
1-Bromo-2,3-difluoro-4-(trichloromethoxy)benzene exhibits several notable physical properties:
The chemical properties include:
Relevant data regarding melting point, boiling point, and other thermodynamic properties are crucial for practical applications but were not specified in the sources reviewed.
1-Bromo-2,3-difluoro-4-(trichloromethoxy)benzene finds applications primarily in scientific research:
This compound's versatility makes it valuable across various fields within chemistry and related disciplines.
CAS No.: 3385-78-2
CAS No.: 23509-16-2
CAS No.: 2226-71-3
CAS No.:
CAS No.: 16670-83-0